
D-Glucose-18O2,13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-18O2,13C is a labeled form of D-glucose, a simple sugar that is essential in various biological processes. This compound is specifically labeled with the stable isotopes oxygen-18 (18O) and carbon-13 (13C), making it a valuable tool in metabolic studies and tracer experiments. The labeling allows researchers to track the metabolic pathways and interactions of glucose within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Glucose-18O2,13C involves the incorporation of the stable isotopes 18O and 13C into the glucose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting with a glucose precursor, the isotopes are introduced through specific chemical reactions.
Biological Methods: Utilizing microorganisms such as Escherichia coli or Saccharomyces cerevisiae, which are grown in media containing 18O and 13C-labeled substrates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors with controlled conditions to optimize the incorporation of the isotopes. The glucose is then extracted and purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose-18O2,13C undergoes various chemical reactions, including:
Reduction: Reduction of glucose can produce sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Glucose oxidase, nitric acid, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, sulfuric acid.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate
Aplicaciones Científicas De Investigación
D-Glucose-18O2,13C is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some applications include:
Metabolic Studies: Used to trace glucose metabolism in cells and organisms, providing insights into metabolic pathways and energy production.
Cancer Research: Helps in studying the metabolic reprogramming of cancer cells, tracking how glucose is utilized in tumor growth and proliferation.
Neuroscience: Used to investigate glucose uptake and utilization in the brain, aiding in the understanding of brain metabolism and function.
Drug Development: Assists in evaluating the pharmacokinetics and pharmacodynamics of drugs that interact with glucose metabolism.
Mecanismo De Acción
The mechanism of action of D-Glucose-18O2,13C involves its participation in metabolic pathways similar to natural glucose. Once introduced into a biological system, it undergoes glycolysis, the tricarboxylic acid (TCA) cycle, and other metabolic processes. The labeled isotopes allow researchers to track the molecule’s journey through these pathways, providing detailed information on glucose utilization and energy production .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-13C: Labeled only with carbon-13, used for similar metabolic studies but without the oxygen-18 label.
D-Glucose-18O: Labeled only with oxygen-18, used for studies focusing on oxygen incorporation and metabolism.
Carbon-13C dioxide-18O2: A compound labeled with both carbon-13 and oxygen-18, used in different types of metabolic studies.
Uniqueness
D-Glucose-18O2,13C is unique due to its dual labeling with both 18O and 13C, allowing for more comprehensive tracking and analysis of glucose metabolism. This dual labeling provides a more detailed understanding of the metabolic pathways and interactions compared to compounds labeled with only one isotope.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanyl(113C)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,7+2,9+2 |
Clave InChI |
GZCGUPFRVQAUEE-AHVQKWRTSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=[18O])[18OH])O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
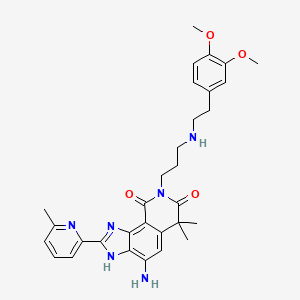
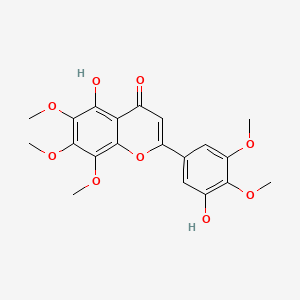
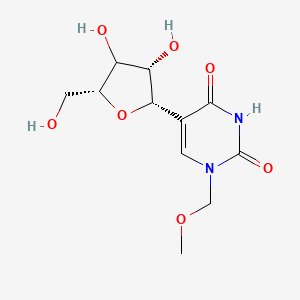

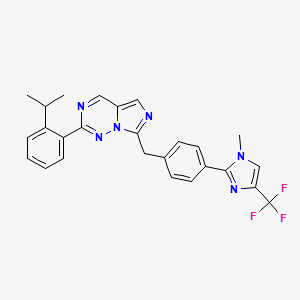
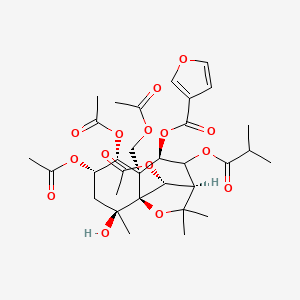

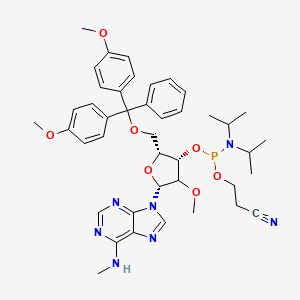
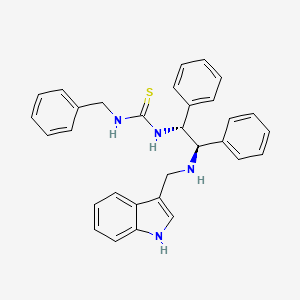


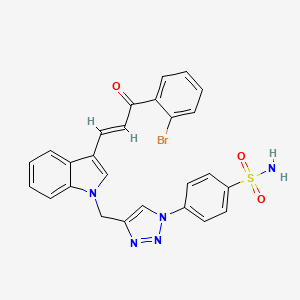
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)
